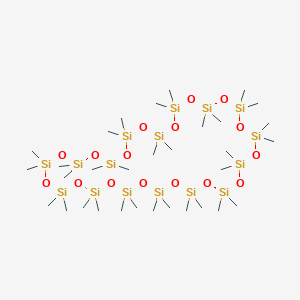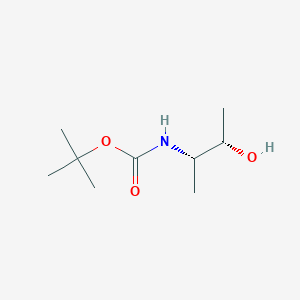
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Boc-β-hydroxyasparagine and is mainly used as a building block for the synthesis of various peptides and proteins.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is not well understood. However, it is believed that this compound acts as a chiral auxiliary in the synthesis of various peptides and proteins. It helps in the formation of the desired stereochemistry of the final product.
Efectos Bioquímicos Y Fisiológicos
There are no reported biochemical or physiological effects of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol. This compound is mainly used as a building block for the synthesis of various peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol in lab experiments is its ability to act as a chiral auxiliary in the synthesis of various peptides and proteins. This compound helps in the formation of the desired stereochemistry of the final product. However, the main limitation of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol. Some of these include:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The study of the mechanism of action of this compound in the synthesis of various peptides and proteins.
3. The exploration of new applications of this compound in the field of medicinal chemistry.
4. The study of the potential therapeutic applications of this compound.
5. The development of new chiral building blocks for the synthesis of peptides and proteins.
Conclusion:
In conclusion, (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is an important chiral building block for the synthesis of various peptides and proteins. It has several potential applications in the field of medicinal chemistry. Although the mechanism of action of this compound is not well understood, it has been extensively studied for its potential use in the synthesis of various peptides and proteins. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is achieved by the reaction between N-Boc-L-asparagine and diethyl tartrate in the presence of sodium hydride. The reaction proceeds via a Michael addition reaction, which results in the formation of the desired product.
Aplicaciones Científicas De Investigación
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol has been extensively studied for its potential use in the synthesis of various peptides and proteins. This compound is mainly used as a chiral building block for the preparation of asparagine-containing peptides and proteins. It has also been used in the synthesis of glycopeptides, which are important for the study of protein-protein interactions.
Propiedades
Número CAS |
157394-45-1 |
|---|---|
Nombre del producto |
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol |
Fórmula molecular |
C9H19NO3 |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7-/m0/s1 |
Clave InChI |
CHYWVAGOJXWXIK-BQBZGAKWSA-N |
SMILES isomérico |
C[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(C)O)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, [(1S,2S)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



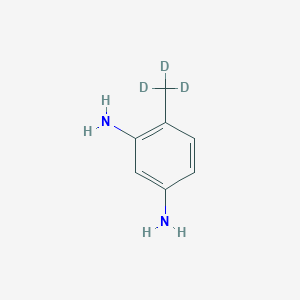
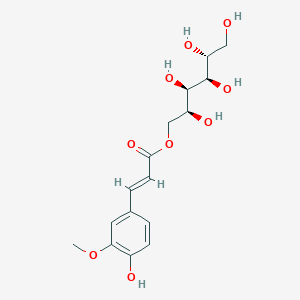
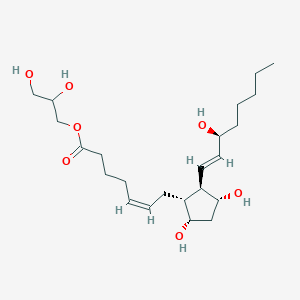
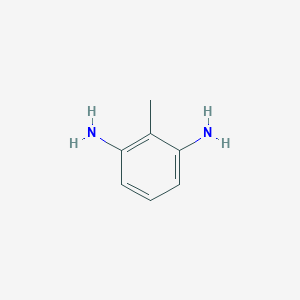
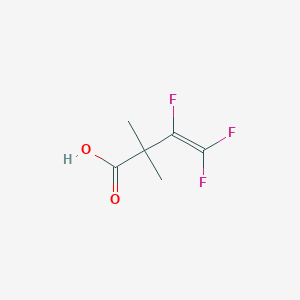
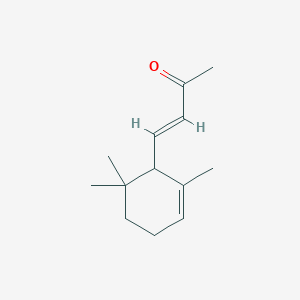
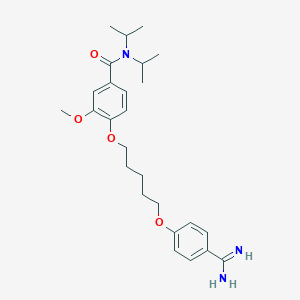
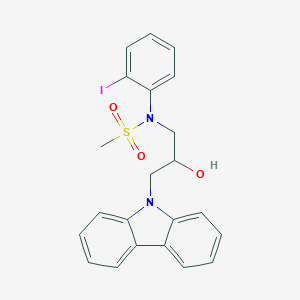
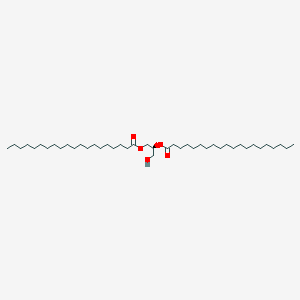
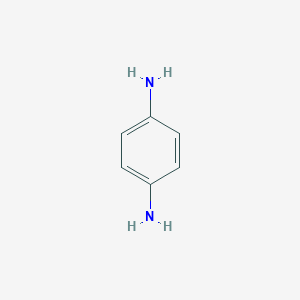
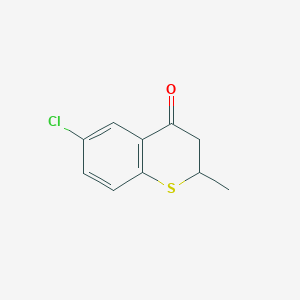
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)
